(Chloromethyl)dimethylphenylsilane

Catalog No.
S773650
CAS No.
1833-51-8
M.F
C9H13ClSi
M. Wt
184.74 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)dimethylphenylsilane

CAS Number

1833-51-8

Product Name

(Chloromethyl)dimethylphenylsilane

IUPAC Name

chloromethyl-dimethyl-phenylsilane

Molecular Formula

C9H13ClSi

Molecular Weight

184.74 g/mol

InChI

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

RJCTVFQQNCNBHG-UHFFFAOYSA-N

SMILES

C[Si](C)(CCl)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(CCl)C1=CC=CC=C1

Origin and Significance:

(Chloromethyl)dimethylphenylsilane is a synthetic compound, not found naturally. Limited information is available regarding its specific applications, but due to the presence of the chloromethyl group, it is likely a precursor for the synthesis of other organosilicon compounds. Chloromethyl groups are useful synthons in organic chemistry, readily reacting with nucleophiles to form new carbon-carbon bonds. Research suggests applications in proteomics research [].


Molecular Structure Analysis

(Chloromethyl)dimethylphenylsilane possesses a central silicon atom bonded to a phenyl group (C6H5), two methyl groups (CH3), and a chloromethyl group (CH2Cl). The silicon atom exhibits tetrahedral geometry with sp3 hybridization. The phenyl ring is a six-membered aromatic ring with alternating double and single bonds, contributing stability through resonance delocalization of electrons. The methyl groups are electron-donating substituents, while the chloromethyl group is a potential electrophilic site due to the positive charge character on the chlorine atom [].


Chemical Reactions Analysis

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (Nu), replacing the chlorine atom and forming a new carbon-carbon bond. A generic example is shown below:

C6H5Si(CH3)2CH2Cl + Nu -> C6H5Si(CH3)2CH2Nu + Cl-

  • Hydrolysis

    In the presence of water, the chloromethyl group might undergo hydrolysis to form a diol (diol = molecule with two hydroxyl groups, -OH).

  • Dechlorination

    Under specific conditions, the chloromethyl group could potentially lose the chlorine atom, forming a vinyl group (CH2=CH).

Note

These are hypothetical reactions, and specific reaction conditions and yields would require further investigation.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature.
  • Melting Point and Boiling Point: Expected to be moderate, boiling point likely above 100°C.
  • Solubility: Partially soluble in organic solvents like dichloromethane, toluene, and hexane. Insoluble in water.
  • Stability: Relatively stable under dry conditions. May decompose in the presence of moisture or strong acids/bases.

Currently, no information is available regarding a specific mechanism of action for (Chloromethyl)dimethylphenylsilane in biological systems.

  • Chloromethyl Group: Known to be a skin irritant, mutagen, and potential carcinogen. Handle with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Organosilicon Compound: May react with water to release flammable hydrogen gas.

Organic Synthesis:

(Chloromethyl)dimethylphenylsilane serves as a valuable building block in organic synthesis. The presence of the chloromethyl group (CH2Cl) makes it a versatile reagent for introducing a functional group onto organic molecules. Researchers can utilize it for reactions like:

  • Nucleophilic substitution

    The chlorine atom in the chloromethyl group can be readily displaced by nucleophiles, allowing the formation of carbon-carbon or carbon-heteroatom bonds. [Source: Organic Syntheses Procedure, Organic Syntheses, Volume 87, pp 22-27 ()]

  • Hydrolysis

    The chloromethyl group can be hydrolyzed to generate a hydroxyl group (OH), which can further participate in various condensation reactions for the creation of complex molecules.

Silicone Chemistry:

(Chloromethyl)dimethylphenylsilane contributes to the development of novel silicone-based materials. The presence of both organic (phenyl and methyl groups) and inorganic (silicon) moieties provides a platform for:

  • Functionalization of silicone polymers

    The chloromethyl group can be used to graft various functional groups onto silicone backbones, leading to materials with tailored properties for applications like adhesion, conductivity, or biocompatibility.

  • Synthesis of silicone oligomers and polymers

    (Chloromethyl)dimethylphenylsilane can be used as a starting material for the synthesis of well-defined silicone oligomers and polymers with specific functionalities through appropriate polymerization techniques.

Organometallic Chemistry:

(Chloromethyl)dimethylphenylsilane can be employed in organometallic chemistry research to prepare new organometallic compounds. The chloromethyl group can participate in reactions with metal complexes, leading to the formation of:

  • Metal-carbon bonds

    The chlorine atom can be abstracted by a metal complex, generating a metal-carbon bond and opening doors for further functionalization or catalyst development.

  • Bridging ligands

    The molecule's structure allows it to potentially act as a bidentate ligand, chelating to a metal center through both the silicon atom and the chloromethyl group.

Boiling Point

225.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1833-51-8

Wikipedia

(Chloromethyl)dimethylphenylsilane

General Manufacturing Information

Benzene, [(chloromethyl)dimethylsilyl]-: ACTIVE

Dates

Modify: 2023-08-15

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